molecular formula C17H17N3O3 B5659665 4-[(2-methoxypyridin-3-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

4-[(2-methoxypyridin-3-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No. B5659665
M. Wt: 311.33 g/mol
InChI Key: MXLKAHFMKSSVPE-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-benzodiazepine-2,5-dione family, which are known for their diverse biological activities and utility in medicinal chemistry. The specific structure of this compound, incorporating a 2-methoxypyridin-3-yl methyl group, suggests unique chemical and physical properties that merit detailed investigation.

Synthesis Analysis

The synthesis of 1,4-benzodiazepine-2,5-diones can be efficiently achieved through a variety of methods. A notable approach involves the Ugi four-component condensation, followed by an acid-activated cyclization reaction, offering a route to these compounds without the need for amino acid inputs, thereby increasing molecular diversity potential (Keating & Armstrong, 1996). Another method involves the coupling reaction of isatoic anhydride with alpha-amino ester for direct core structure construction, along with selective alkylation strategies for substitutions at the N1- and N4-sites (Cheng et al., 2006).

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives shows a range of conformational isomerisms, as evidenced by variable-temperature NMR experiments, indicating that the core benzodiazepine structure might exhibit flexibility in certain conditions (Keating & Armstrong, 1996). This flexibility has implications for the compound's interactions and stability.

Chemical Reactions and Properties

Benzodiazepine derivatives can undergo various chemical reactions, including alkylation and acylation, to introduce diverse functional groups, impacting their physical and chemical properties. Enantioselective syntheses have been developed to produce benzodiazepines with quaternary stereogenic centers, highlighting the importance of stereochemistry in their chemical behavior (Carlier et al., 2006).

Physical Properties Analysis

The physical properties of 1,4-benzodiazepine-2,5-diones are influenced by their specific structural features, including substituent types and positions. These properties affect the compound's solubility, crystallinity, and stability, which are critical for its practical applications.

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity, electrophilicity, and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding their potential as bioactive molecules. Studies on novel substituted benzothiazepines have provided insights into their frontier molecular orbitals, offering a basis for predicting reactivity and interaction mechanisms (Chhakra et al., 2019).

properties

IUPAC Name

4-[(2-methoxypyridin-3-yl)methyl]-1-methyl-3H-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-19-14-8-4-3-7-13(14)17(22)20(11-15(19)21)10-12-6-5-9-18-16(12)23-2/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLKAHFMKSSVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C(=O)C2=CC=CC=C21)CC3=C(N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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